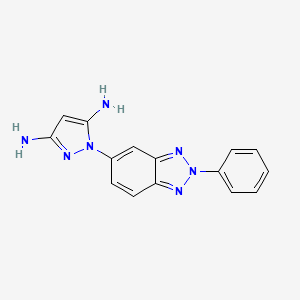![molecular formula C9H7N5O4S B5508481 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadiazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of various substituents into the thiadiazole core can significantly alter and tailor the chemical and physical properties of these compounds for specific applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory activities (Lelyukh et al., 2023).
Synthesis Analysis
Synthetic approaches to thiadiazole derivatives often involve the cyclization of thiosemicarbazide with various electrophiles under different conditions. These methods highlight the versatility and reactivity of the thiadiazole scaffold, enabling the introduction of diverse functional groups to achieve targeted chemical properties (Yusuf & Jain, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including their electronic and geometric configurations, plays a crucial role in their biological activity and interaction with biological targets. Advances in computational and experimental methods have facilitated the detailed analysis of these structures, enabling the rational design of more effective and selective therapeutic agents (Gour et al., 2023).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, which are crucial for modifying their structure and enhancing their biological activity. These reactions are influenced by the thiadiazole core's electronic characteristics and the nature of the substituents (Khamitova et al., 2023).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are critical for their pharmacokinetic profile and therapeutic efficacy. These properties can be finely tuned through structural modifications, enabling the optimization of drug-like qualities for potential pharmaceutical applications (Santos et al., 2018).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity, acidity/basicity, and electronic characteristics, are essential for their interaction with biological targets. Understanding these properties facilitates the design of compounds with desired biological activities and reduced off-target effects (Campos & Berteina‐Raboin, 2020).
科学的研究の応用
Carcinogenicity Studies
- The carcinogenic potential of compounds structurally related to 4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied. For instance, various 2-hydrazinothiazoles with nitrofuryl substituents have been evaluated for their carcinogenicity in rats, indicating that these compounds, including those with a nitrofuryl group, are potent carcinogens, mainly inducing carcinomas of the mammary gland and tumors of other organs (Cohen, Ertürk, Price, & Bryan, 1970).
Antimicrobial Activity
- Certain derivatives, including those structurally related to this compound, have shown promising antimycobacterial activity. For example, compounds synthesized from 4-aminobenzoic acid hydrazones demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, highlighting their potential as antituberculosis agents (Küçükgüzel et al., 1999).
Cytotoxicity and Antimicrobial Evaluation
- The synthesis of derivatives like 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles, inspired by the structure of this compound, has been reported. These compounds exhibited significant cytotoxic properties against various cell lines and showed antibacterial activities, suggesting their utility in developing new therapeutic agents (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).
Antiprotozoal and Antituberculosis Agents
- The structural motif of this compound has also been explored for antiprotozoal activities. Compounds with a thiadiazole core have been tested against Trypanosoma cruzi, demonstrating a potential for the development of novel antiprotozoal agents (Neville & Verge, 1977). Additionally, derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, showing varying degrees of efficacy against Mycobacterium tuberculosis, which points to the potential application in tuberculosis treatment (Foroumadi et al., 2004).
特性
IUPAC Name |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-5-8(19-13-11-5)9(15)12-10-4-6-2-3-7(18-6)14(16)17/h2-4H,1H3,(H,12,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYALCMLFMBYGH-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)


![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)